molecular formula C16H19ClN2O4 B13447041 (2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid

(2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid

Cat. No.: B13447041
M. Wt: 338.78 g/mol
InChI Key: CLCPRIQNGYRQNK-CQSZACIVSA-N
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Description

(2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid is a complex organic compound that features a combination of aromatic, ester, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the ester group: This can be achieved by reacting the corresponding acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Introduction of the imidazole ring: This step might involve the cyclization of a suitable precursor, such as an α-halo ketone, with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the aromatic ring or the ester group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry

In the materials science field, this compound might be used in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid: Similar compounds might include other esters or imidazole derivatives with different substituents.

    Comparison: This compound might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClN2O4

Molecular Weight

338.78 g/mol

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethyl] imidazole-1-carboxylate

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,21-3)23-14(12-6-4-5-7-13(12)17)10-22-15(20)19-9-8-18-11-19/h4-9,11,14H,10H2,1-3H3/t14-/m1/s1

InChI Key

CLCPRIQNGYRQNK-CQSZACIVSA-N

Isomeric SMILES

CC(C)(OC)O[C@H](COC(=O)N1C=CN=C1)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(OC)OC(COC(=O)N1C=CN=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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